![molecular formula C22H17ClN4O3 B11640772 5-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11640772.png)
5-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-フラン-2-イルメチリデン]-1H-ピラゾール-3-カルボヒドラジドは、芳香環、ピラゾールコア、およびさまざまな官能基を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
5-{2-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-フラン-2-イルメチリデン]-1H-ピラゾール-3-カルボヒドラジドの合成は、通常、容易に入手可能な出発物質から始まり、複数のステップを必要とします。一般的な合成経路には、以下の手順が含まれます。
ピラゾールコアの形成: これは、ヒドラジンを酸性条件下で1,3-ジケトンと反応させることで達成できます。
フラン-2-イルメチリデン基の導入: このステップでは、適切な触媒の存在下で、ピラゾール誘導体をフラン-2-カルバルデヒドと縮合させます。
2-[(2-クロロベンジル)オキシ]フェニル基の付加: これは、求核置換反応により行うことができ、ピラゾール誘導体を塩基の存在下で2-クロロベンジルクロリドと反応させます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
5-{2-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-フラン-2-イルメチリデン]-1H-ピラゾール-3-カルボヒドラジドは、以下の反応を含むさまざまな化学反応を起こす可能性があります。
酸化: フラン環とピラゾールコアは、強い酸化条件下で酸化される可能性があります。
還元: ニトロ基が存在する場合、触媒の存在下で水素ガスなどの還元剤を使用して、アミンに還元できます。
置換: クロロベンジル基は、アミンやチオールなどの求核剤と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 触媒としてパラジウム炭素(Pd/C)を担持した水素ガス(H2)。
置換: ジメチルホルムアミド(DMF)などの非プロトン性溶媒中、水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)を塩基として使用します。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンの生成。
置換: 置換されたピラゾール誘導体の生成。
科学研究への応用
5-{2-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-フラン-2-イルメチリデン]-1H-ピラゾール-3-カルボヒドラジドには、いくつかの科学研究への応用があります。
医薬品化学: 特に特定の酵素や受容体を標的とする新しい薬物の開発のためのリード化合物として使用できます。
生物学的調査: タンパク質や核酸などの生体高分子との小分子の相互作用を研究するために使用できます。
材料科学: 特定の電子または光学特性を持つ新しい材料の合成に使用できます。
ケミカルバイオロジー: 細胞プロセスと経路を研究するためのプローブとして使用できます。
科学的研究の応用
5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study cellular processes and pathways.
作用機序
5-{2-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-フラン-2-イルメチリデン]-1H-ピラゾール-3-カルボヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体に相互作用してそのシグナル伝達経路を調節したりすることができます。関与する正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なります。
類似化合物の比較
類似化合物
- 2-[(2-クロロベンジル)オキシ]フェニルボロン酸
- 3-[(2-クロロベンジル)オキシ]フェニルボロン酸
- 5,7-ビス[(2-クロロベンジル)オキシ]-2-フェニル-4H-クロメン-4-オン
独自性
5-{2-[(2-クロロベンジル)オキシ]フェニル}-N'-[(E)-フラン-2-イルメチリデン]-1H-ピラゾール-3-カルボヒドラジドは、その官能基の組み合わせとその多様な用途の可能性により、ユニークです。フラン環、ピラゾールコア、クロロベンジル基の存在は、特定の用途に合わせて特性を強化するために修飾できるユニークな化学骨格を提供します。
類似化合物との比較
Similar Compounds
- 2-[(2-chlorobenzyl)oxy]phenylboronic acid
- 3-[(2-chlorobenzyl)oxy]phenylboronic acid
- 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
Uniqueness
5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the furan ring, the pyrazole core, and the chlorobenzyl group provides a unique chemical scaffold that can be modified to enhance its properties for specific applications.
特性
分子式 |
C22H17ClN4O3 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC名 |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-18-9-3-1-6-15(18)14-30-21-10-4-2-8-17(21)19-12-20(26-25-19)22(28)27-24-13-16-7-5-11-29-16/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChIキー |
XRVUBXWICAEGFE-ZMOGYAJESA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4)Cl |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)
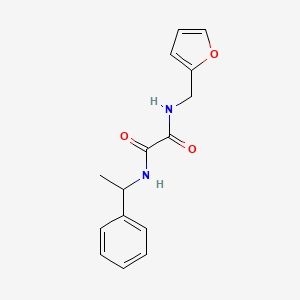

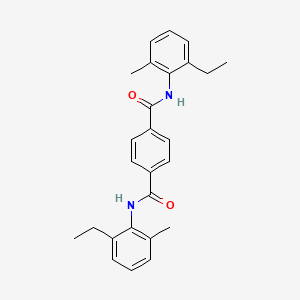
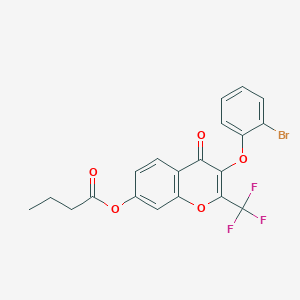
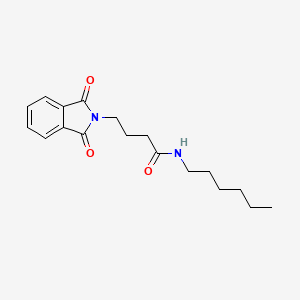
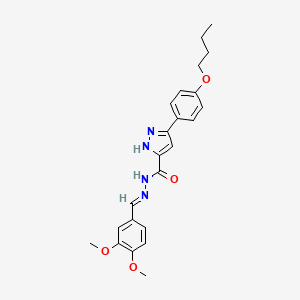
![3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640735.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
![5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
![ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate](/img/structure/B11640761.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11640779.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11640786.png)

